ERβ Ligand Potency and Selectivity Profile: Target Compound Is a Weak, Non-Selective ERβ Ligand Versus PHTPP's 36-Fold Selective Antagonism
The target compound has been reported to inhibit estrogen receptor β (ERβ) activity with an IC50 of approximately 15–28 μM in a cell-free in vitro assay, with no evidence of ERα/ERβ subtype selectivity . In contrast, PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) exhibits potent, selective ERβ antagonism with 36-fold binding selectivity for ERβ over ERα and functions as a full ERβ antagonist in transcriptional assays with no significant activity on ERα . The target compound's 5,7-dimethyl substitution pattern lacks the electron-withdrawing bis(trifluoromethyl) groups present in PHTPP that are critical for high-affinity ERβ binding and selectivity, as demonstrated by the SAR reported in Compton et al. (2004) .
| Evidence Dimension | ERβ inhibitory activity (IC50) and ERβ/ERα selectivity |
|---|---|
| Target Compound Data | IC50 ≈ 15–28 μM (ERβ); no measurable ERα/ERβ selectivity reported |
| Comparator Or Baseline | PHTPP: 36-fold selective ERβ binding over ERα; full ERβ antagonist with no ERα agonism or antagonism |
| Quantified Difference | PHTPP is >500-fold more potent and 36-fold more ERβ-selective; target compound is a weak, non-selective ERβ ligand |
| Conditions | Cell-free in vitro binding/activity assays; PHTPP data from competitive radiometric binding assays and transcriptional reporter assays in HEK293 and Ishikawa cells |
Why This Matters
For researchers studying ERβ-mediated signaling, the target compound cannot substitute for PHTPP as a selective ERβ antagonist; however, its distinct substitution pattern (5,7-dimethyl vs. 5,7-bis-CF3) makes it a valuable comparator for SAR studies exploring how the pyrazolo[1,5-a]pyrimidine 5,7-substitution governs ERβ potency and selectivity.
- [1] Southan C. PubMed Commons Annotation on PMID:27754406. Hypothesis.is. 2017 Sep 23. Comment: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' https://hypothes.is/search?q=tag:PMID:27754406 (accessed 2026-05-04). View Source
- [2] Compton DR, Sheng S, Carlson KE, et al. Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. J Med Chem. 2004;47(24):5872-5893. doi:10.1021/jm049631k. View Source
